molecular formula C10H30I2Si5 B14382355 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane CAS No. 89841-31-6

1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane

Cat. No.: B14382355
CAS No.: 89841-31-6
M. Wt: 544.58 g/mol
InChI Key: NYUDLLFLIYZLHQ-UHFFFAOYSA-N
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Description

1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based compound characterized by the presence of two iodine atoms and ten methyl groups attached to a pentasilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane typically involves the iodination of a decamethylpentasilane precursor. One common method is the reaction of decamethylpentasilane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and nucleophiles like alkoxides or amines.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include halogenated silanes or functionalized silanes.

    Oxidation Reactions: Products include silanols or siloxanes.

    Reduction Reactions: Products include hydrosilanes.

Scientific Research Applications

1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane has several scientific research applications:

    Materials Science: Used in the synthesis of silicon-based polymers and materials with unique electronic properties.

    Organic Synthesis: Serves as a precursor for the synthesis of complex organosilicon compounds.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as imaging agents due to its unique structural properties.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane involves its ability to undergo various chemical transformations. The iodine atoms and methyl groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
  • 1,5-Dibromo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
  • 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane

Uniqueness

1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other halogenated derivatives. The iodine atoms make it more suitable for specific applications, such as in organic synthesis and materials science, where the reactivity of iodine is advantageous.

Properties

CAS No.

89841-31-6

Molecular Formula

C10H30I2Si5

Molecular Weight

544.58 g/mol

IUPAC Name

bis[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C10H30I2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3

InChI Key

NYUDLLFLIYZLHQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)[Si](C)(C)I

Origin of Product

United States

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